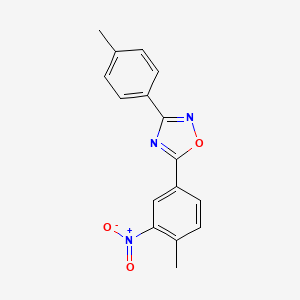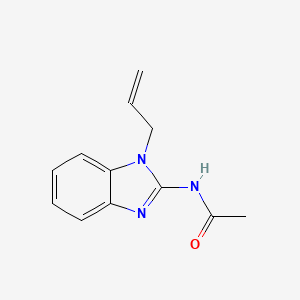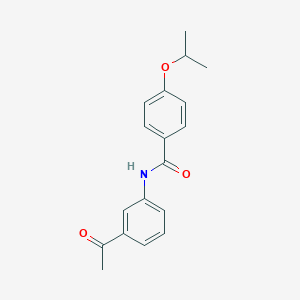
3-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)acrylonitrile, also known as DMFP-AA, is a chemical compound that has been the focus of scientific research due to its potential pharmacological properties. DMFP-AA is a member of the acrylonitrile family, which is known for its diverse range of biological activities.
作用機序
The exact mechanism of action of 3-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)acrylonitrile is not fully understood. However, studies have suggested that 3-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)acrylonitrile exerts its pharmacological effects by inhibiting the activity of certain enzymes and signaling pathways. For example, 3-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)acrylonitrile has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
3-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)acrylonitrile has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and anticancer properties, 3-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)acrylonitrile has been shown to have antioxidant activity. It has also been shown to have a neuroprotective effect by reducing oxidative stress in the brain.
実験室実験の利点と制限
3-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)acrylonitrile has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. It is also stable under a range of conditions, making it suitable for long-term storage. However, 3-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)acrylonitrile has some limitations. It is not water-soluble, which can make it difficult to administer in vivo. It also has a relatively short half-life, which can limit its effectiveness in some experiments.
将来の方向性
There are several future directions for research on 3-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)acrylonitrile. One area of research could focus on its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research could focus on its potential as a treatment for autoimmune diseases such as rheumatoid arthritis. Additionally, further studies could investigate the mechanism of action of 3-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)acrylonitrile and its potential interactions with other drugs.
合成法
3-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)acrylonitrile can be synthesized using a variety of methods. One of the most common methods involves the reaction of 3,4-dimethoxybenzaldehyde and 2-fluorobenzaldehyde with malononitrile in the presence of a base catalyst. The resulting product is then subjected to a dehydration reaction to yield 3-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)acrylonitrile.
科学的研究の応用
3-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)acrylonitrile has been the subject of numerous scientific studies due to its potential pharmacological properties. One area of research has focused on its potential as an anti-inflammatory agent. In a study conducted on mice, 3-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)acrylonitrile was found to significantly reduce inflammation in the paw of the mice. Another area of research has focused on its potential as an anticancer agent. In vitro studies have shown that 3-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)acrylonitrile inhibits the growth of cancer cells in a dose-dependent manner.
特性
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO2/c1-20-16-8-7-12(10-17(16)21-2)9-13(11-19)14-5-3-4-6-15(14)18/h3-10H,1-2H3/b13-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGNHYYIVZWSHI-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C2=CC=CC=C2F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(/C#N)\C2=CC=CC=C2F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)prop-2-enenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[(1-naphthylmethyl)thio]-9H-purin-2-amine](/img/structure/B5856835.png)
![1-{[(2,3-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5856839.png)

![ethyl 2-({[(3-acetylphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5856864.png)

![2-isopropyl-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5856877.png)

![3-amino-6-benzyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carboxamide](/img/structure/B5856895.png)
![1,4-dioxaspiro[4.5]decane-7,8,9-trione 7,9-dioxime](/img/structure/B5856898.png)
![N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5856899.png)
![7-methyl-5-phenyltetrazolo[1,5-a]quinazoline](/img/structure/B5856914.png)
![ethyl 2-[(trichloroacetyl)amino]benzoate](/img/structure/B5856924.png)
![3-phenyl-N-[2-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5856927.png)
